2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

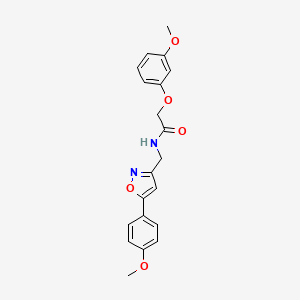

The compound 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide features an acetamide backbone substituted with a 3-methoxyphenoxy group and a 5-(4-methoxyphenyl)isoxazole moiety. The isoxazole ring is further functionalized with a methylene bridge, enhancing its structural complexity.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-8-6-14(7-9-16)19-10-15(22-27-19)12-21-20(23)13-26-18-5-3-4-17(11-18)25-2/h3-11H,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDPPTZEEJYPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . This reaction forms the isoxazole ring, which is then further functionalized to introduce the methoxyphenyl group.

The phenoxyacetamide portion of the molecule can be synthesized through a nucleophilic substitution reaction, where 3-methoxyphenol reacts with chloroacetic acid under basic conditions. The final step involves coupling the isoxazole derivative with the phenoxyacetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted phenoxy and methoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole moiety is known to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity . The phenoxy and methoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Key structural comparisons with analogous compounds are summarized below:

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a methoxyphenyl isoxazole with acetamide derivatives. The reaction conditions often include the use of catalysts such as KI/oxone in an aqueous medium, which enhances yield and purity. The structural confirmation is achieved through techniques like NMR spectroscopy and single-crystal X-ray diffraction.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, a study highlighted that certain isoxazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and streptomycin by a factor of 10-50 times .

Table 1: Antibacterial Activity of Isoxazole Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 1 | 0.004 - 0.03 | 0.008 - 0.06 | E. coli, En. cloacae |

| Compound 2 | 0.015 | 0.30 | B. cereus, S. aureus |

| Compound 3 | 0.20 | 0.20 | L. monocytogenes |

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown promising antifungal activity with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Table 2: Antifungal Activity Overview

| Compound | MIC (mg/mL) | Most Sensitive Fungi |

|---|---|---|

| Compound A | 0.004 - 0.06 | T. viride |

| Compound B | 0.10 | A. fumigatus |

The biological activity of this compound is believed to stem from its ability to disrupt microbial cell membranes and inhibit key metabolic pathways within the pathogens . Molecular docking studies have suggested that the interaction between the compound and target enzymes could lead to significant inhibition of bacterial growth.

Case Studies

Several studies have explored the biological effects of related compounds:

- Case Study on Antibacterial Efficacy : A recent study evaluated various derivatives against a panel of bacteria, revealing that specific modifications in the isoxazole ring significantly enhanced antibacterial potency .

- Antifungal Evaluation : Another investigation focused on antifungal properties, demonstrating that certain substituents on the phenyl ring increased efficacy against resistant fungal strains .

Q & A

Q. What are the critical steps in synthesizing 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide?

The synthesis involves:

- Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives .

- Acetamide coupling : Reaction of chloroacetyl chloride with the isoxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product .

Key variables : Solvent choice (DMF, toluene), temperature control (room temp to reflux), and stoichiometric ratios of precursors .

Q. How is the compound structurally characterized?

- NMR spectroscopy : Assigns protons (e.g., methoxy groups at δ ~3.8 ppm) and confirms connectivity .

- Mass spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray crystallography (if available): Resolves 3D conformation and validates stereoelectronic effects .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Limited in water; polar aprotic solvents (DMF, DMSO) are optimal for biological assays .

- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum chemical calculations : Predict reaction intermediates and transition states (e.g., using Gaussian or ORCA) .

- Molecular docking : Screens for binding affinity with biological targets (e.g., enzymes like COX-2 or PPAR-γ) .

- Machine learning : Analyzes reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Compare EC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to assess specificity .

- Metabolite profiling : Identify degradation products (via LC-MS) that may interfere with activity .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophores .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy position (3- vs. 4-) | Alters steric hindrance and target binding | |

| Isoxazole substitution | Electron-withdrawing groups enhance enzyme inhibition | |

| Acetamide linker length | Shorter linkers reduce bioavailability due to rigidity |

Q. What advanced techniques validate the compound’s mechanism of action?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics with receptors .

- CRISPR-Cas9 knockouts : Confirms target specificity in cellular pathways (e.g., inflammation or glucose metabolism) .

- Cryo-EM : Visualizes compound-target complexes at near-atomic resolution .

Methodological Considerations

Q. How to design dose-ranging studies for toxicity evaluation?

Q. What analytical workflows address impurities in synthesized batches?

- HPLC-PDA : Detects and quantifies byproducts (e.g., unreacted precursors) .

- Tandem MS/MS : Identifies degradation pathways under stress conditions (heat, light) .

Data Interpretation Challenges

Q. How to reconcile discrepancies in reported IC₅₀ values?

- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) .

- Compound purity : Validate batches with ≥95% purity via HPLC .

Q. Why do in silico predictions sometimes conflict with experimental results?

- Force field limitations : Use ab initio methods for accurate conformational sampling .

- Solvent effects : Include explicit solvent models in docking simulations .

Future Research Directions

- Polypharmacology : Screen against orphan GPCRs using high-throughput platforms .

- Isotope labeling : Synthesize ¹³C/¹⁵N analogs for metabolic tracking via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.